
6-amino-4,5-dideuterio-1H-pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-4,5-dideuterio-1H-pyrimidin-2-one is a deuterated derivative of the pyrimidin-2-one scaffold, characterized by the substitution of hydrogen atoms at positions 4 and 5 with deuterium (²H) and an amino (-NH₂) group at position 4. Pyrimidin-2-one derivatives are heterocyclic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3, making them structurally analogous to nucleic acid bases like uracil. The deuterium incorporation in this compound is hypothesized to modulate its metabolic stability and pharmacokinetic profile through the kinetic isotope effect, which reduces bond cleavage rates and prolongs biological half-life .
Vorbereitungsmethoden
Multi-Step Synthesis from Pyrimidine Precursors
Cyclization Reactions with Deuterated Ammonia
The foundational approach for synthesizing 6-amino-4,5-dideuterio-1H-pyrimidin-2-one involves cyclization reactions using deuterated nitrogen sources. A two-step process begins with the condensation of cyanoacetate derivatives and urea in the presence of sodium methoxide, forming a pyrimidinedione intermediate . Subsequent deuteration at the 4 and 5 positions is achieved by substituting conventional ammonia with deuterated ammonia (ND3) during amination. This method, adapted from the synthesis of non-deuterated analogs, ensures regioselective deuterium incorporation while maintaining the pyrimidine core .
Key Conditions :
-
Cyclization : Reflux in anhydrous methanol at 65–80°C for 3–4 hours.
-
Deuteration : Reaction with ND3 at 60–80°C under inert atmosphere.
-
Yield : 85–92% for the intermediate pyrimidinedione; 70–78% for the final deuterated product .
Catalytic Deuterium Incorporation
Recent advances employ transition-metal catalysts to introduce deuterium during cyclization. For example, palladium-catalyzed C–H activation enables direct deuteration of pyrimidine precursors using D2O as a deuterium source . This method bypasses the need for pre-deuterated amines, streamlining synthesis:
Precursor+D2OPd/C, 100°CThis compound
Advantages :
-
Reduced reliance on expensive deuterated reagents.
-
Higher atom economy (deuterium incorporation >95% at 4,5 positions) .
Post-Synthetic H/D Exchange Strategies
Base-Mediated Deuterium Exchange
Deuterium labeling at specific positions can be achieved via H/D exchange under alkaline conditions. Treatment of 6-amino-1H-pyrimidin-2-one with K2CO3 in D2O at 80°C induces selective deuteration at the 4 and 5 positions due to the acidity of α-hydrogens adjacent to nitrogen atoms .
Kinetic Insights :
-
Rate of Exchange : Complete deuteration within 8–10 hours at 80°C.
-
Regioselectivity : No detectable deuteration at the 6-amino group, ensuring structural fidelity .
Acid-Catalyzed Exchange
Alternative methods utilize acidic deuterated solvents (e.g., DCl/D2O) to protonate the pyrimidine ring, facilitating H/D exchange. However, this approach risks side reactions such as ring-opening, limiting yields to 50–60% .
Comparative Analysis of Synthetic Routes
Method | Deuterium Source | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Cyclization + ND3 | ND3 | 60–80 | 10–12 | 70–78 | High |
Catalytic C–H Activation | D2O | 100 | 6–8 | 80–85 | Moderate |
Base-Mediated H/D | D2O | 80 | 8–10 | 90–95 | High |
Acid-Catalyzed H/D | DCl/D2O | 25–40 | 24 | 50–60 | Low |
Table 1 : Efficiency metrics for major preparation methods .
Challenges and Optimization Strategies
Isotopic Purity Control
Achieving >98% deuterium incorporation at the 4 and 5 positions requires stringent exclusion of protiated solvents. NMR monitoring (e.g., 2H NMR) is critical for quantifying isotopic purity .
Scalability Limitations
Catalytic methods, while efficient, face scalability challenges due to catalyst costs. Recent work explores recyclable catalysts (e.g., Pd@MOFs) to improve cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Cytosine-d2 undergoes various chemical reactions, including:
Oxidation: Cytosine-d2 can be oxidized to form uracil-d2.
Reduction: Reduction of cytosine-d2 can lead to the formation of dihydrocytosine-d2.
Substitution: Cytosine-d2 can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Oxidation: Uracil-d2.
Reduction: Dihydrocytosine-d2.
Substitution: Halogenated cytosine-d2 derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of cytosine-d2 is similar to that of cytosine. It primarily involves interactions with nucleic acids and proteins. Cytosine-d2 can be incorporated into DNA and RNA, where it participates in base pairing and hydrogen bonding. The presence of deuterium can influence the stability and dynamics of nucleic acid structures, providing insights into the molecular mechanisms of genetic regulation and expression .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
Table 1: Structural and Functional Comparison of Pyrimidin-2-one Derivatives
Key Observations :
- Deuterium Effects: The 4,5-dideuteration in the target compound distinguishes it from non-deuterated analogs like 3,4-dihydropyrimidin-2(1H)-one.
- Amino Group Role: The 6-amino group facilitates hydrogen bonding with biological targets (e.g., enzymes or DNA), a feature shared with mutagenic heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which forms DNA adducts . However, deuterium may attenuate metabolic activation pathways that generate reactive intermediates responsible for adduct formation.
Toxicity and Metabolic Considerations
- Mutagenicity Risks: Heterocyclic amines with amino groups, such as PhIP, are carcinogenic due to DNA adduct formation . While the target compound’s amino group raises similar concerns, deuterium may reduce metabolic activation (e.g., CYP450-mediated N-hydroxylation), mitigating genotoxicity.
- Metabolic Stability: Deuterated drugs like deutetrabenazine show prolonged half-lives due to slower deuterium-hydrogen exchange. This principle likely applies to this compound, though empirical validation is needed .
Biologische Aktivität
6-Amino-4,5-dideuterio-1H-pyrimidin-2-one is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. This article reviews the biological activity of this compound, synthesizing data from various studies to highlight its significance in medicinal chemistry.
The compound's structure is characterized by the presence of an amino group and deuterium substitutions at the 4 and 5 positions of the pyrimidine ring. This modification can influence its biological interactions and metabolic stability.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 6-amino-2-thioxo-1H-pyrimidine-4-one have shown antibacterial and antifungal activities. In one study, certain synthesized pyrimidine derivatives demonstrated effective inhibition against various bacterial strains, with some compounds outperforming standard antibiotics like ibuprofen in anti-inflammatory assays .
Compound | Antimicrobial Activity | Reference |
---|---|---|
6-amino-2-thioxo-1H-pyrimidine-4-one | Active against Gram-positive bacteria | |
6-amino-5-cyano-1H-pyrimidinones | Exhibited significant antibacterial effects |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been noted in various studies. Compounds related to this structure have been tested for their ability to reduce inflammation markers in vitro and in vivo. Notably, some derivatives showed higher efficacy than conventional anti-inflammatory drugs .
Anticancer Activity
Pyrimidine derivatives are also explored for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Studies have indicated that certain pyrimidine compounds can act as inhibitors of dihydrofolate reductase, an enzyme critical for DNA synthesis in rapidly dividing cells .
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Dihydrofolate reductase inhibition | |
Anti-inflammatory | Reduction of cytokine levels |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study, a series of pyrimidine derivatives were synthesized and tested against several bacterial strains. The results indicated that modifications at the 2-position significantly enhanced antibacterial activity. The compound this compound was among those showing promising results against resistant strains .
Case Study 2: Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of pyrimidine derivatives through in vivo models. The results demonstrated that certain compounds exhibited a significant reduction in paw edema in rats, suggesting a strong anti-inflammatory effect comparable to ibuprofen .
Eigenschaften
IUPAC Name |
6-amino-4,5-dideuterio-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1D,2D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTASPLRGRRNAP-QDNHWIQGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(NC(=O)N=C1[2H])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.